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molecular formula C14H14N2O B3025274 2,9-Dimethyl-1,10-phenanthroline hydrate CAS No. 654054-57-6

2,9-Dimethyl-1,10-phenanthroline hydrate

Cat. No. B3025274
M. Wt: 226.27 g/mol
InChI Key: MFZBSWSCIWCRKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07834181B2

Procedure details

8-Mercaptoadenine (602 mg, 3.6 mmol), neocuproine hydrate (81 mg, 0.36 mmol), CuI (69 mg, 0.36 mmol), NaO-t-Bu (692 mg, 7.2 mmol), 5-bromo-6-iodo-benzo[1,3]dioxole (3.53 g, 10.8 mmol) and anhydrous DMF (24 mL) were charged in a nitrogen box. The vessel was sealed with Teflon tape, placed in an oil bath (110° C.) and magnetically stirred for 24 h. The solvent was removed under high vacuum and the crude purified by column chromatography on silica gel
Quantity
602 mg
Type
reactant
Reaction Step One
Quantity
81 mg
Type
reactant
Reaction Step One
Quantity
692 mg
Type
reactant
Reaction Step One
Quantity
3.53 g
Type
reactant
Reaction Step One
Name
CuI
Quantity
69 mg
Type
catalyst
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[NH:10][C:9]2[C:4](=[N:5][CH:6]=[N:7][C:8]=2[NH2:11])[N:3]=1.CC1C=CC2C=CC3C=CC(C)=NC=3C=2N=1.O.O(C(C)(C)C)[Na].[Br:35][C:36]1[C:44](I)=[CH:43][C:39]2[O:40][CH2:41][O:42][C:38]=2[CH:37]=1>[Cu]I.CN(C=O)C>[Br:35][C:36]1[C:44]([S:1][C:2]2[NH:10][C:9]3[C:4](=[N:5][CH:6]=[N:7][C:8]=3[NH2:11])[N:3]=2)=[CH:43][C:39]2[O:40][CH2:41][O:42][C:38]=2[CH:37]=1 |f:1.2|

Inputs

Step One
Name
Quantity
602 mg
Type
reactant
Smiles
SC1=NC2=NC=NC(=C2N1)N
Name
Quantity
81 mg
Type
reactant
Smiles
CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.O
Name
Quantity
692 mg
Type
reactant
Smiles
O([Na])C(C)(C)C
Name
Quantity
3.53 g
Type
reactant
Smiles
BrC1=CC2=C(OCO2)C=C1I
Name
CuI
Quantity
69 mg
Type
catalyst
Smiles
[Cu]I
Name
Quantity
24 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
(110° C.) and magnetically stirred for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
placed in an oil bath
CUSTOM
Type
CUSTOM
Details
The solvent was removed under high vacuum
CUSTOM
Type
CUSTOM
Details
the crude purified by column chromatography on silica gel

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
BrC=1C(=CC2=C(OCO2)C1)SC1=NC2=NC=NC(=C2N1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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